

# Application Notes: Immunohistochemical Localization of Dermcidin in Tissues

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## Compound of Interest

Compound Name:	Dermcidin
Cat. No.:	B1150715

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## Introduction

**Dermcidin** (DCD) is a multifunctional protein primarily known as an antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat.[\[1\]](#)[\[2\]](#) It plays a crucial role in the innate immune defense of the skin.[\[3\]](#) The DCD precursor protein undergoes proteolytic processing to generate various peptides with distinct biological activities. The C-terminal peptide exhibits antimicrobial properties, while the N-terminal peptide, also known as diffusible survival evasion peptide (DSEP), is implicated in promoting neuronal cell survival under oxidative stress.[\[4\]](#)[\[5\]](#)

Beyond its role in skin immunity, **Dermcidin** expression has been identified in various other tissues and is associated with several pathological conditions.[\[5\]](#) For instance, it has been detected in sinonasal mucosal goblet cells[\[6\]](#), human placental tissue[\[7\]](#)[\[8\]](#)[\[9\]](#), and various types of cancer, including breast, prostate, pancreatic, and gastroesophageal tumors.[\[10\]](#)[\[11\]](#)[\[12\]](#) In the context of cancer, **Dermcidin** is suggested to act as a survival factor, potentially promoting tumorigenesis through the modulation of signaling pathways such as the ERBB pathway.[\[11\]](#)[\[12\]](#)

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of **Dermcidin** protein in formalin-fixed, paraffin-embedded (FFPE) tissues. This allows for the investigation of its expression patterns in normal and diseased states, providing insights into its physiological and pathological roles. These application notes provide a detailed protocol and guidelines for the successful immunohistochemical staining of **Dermcidin**.

# Data Presentation: Dermcidin Expression in Human Tissues

The following table summarizes the observed localization of **Dermcidin** in various human tissues based on immunohistochemical studies.

Tissue Type	Condition	Dermcidin Localization	Reference
Skin	Normal	Dark mucous cells of the secretory coil of eccrine sweat glands. <a href="#">[1]</a> <a href="#">[5]</a>	<a href="#">[1]</a> <a href="#">[5]</a>
Sinonasal Mucosa	Normal	Goblet cells. <a href="#">[6]</a>	<a href="#">[6]</a>
Placenta	Normal	Identified in placental tissue. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Breast	Cancer	A subset of invasive breast carcinomas. <a href="#">[5]</a> <a href="#">[12]</a>	<a href="#">[5]</a> <a href="#">[12]</a>
Prostate	Cancer	Prostate cancer cell lines and primary prostate cancer tissue. <a href="#">[10]</a> <a href="#">[11]</a>	<a href="#">[10]</a> <a href="#">[11]</a>
Pancreas	Cancer	Moderate to high expression in a subset of pancreatic cancer samples. <a href="#">[10]</a>	<a href="#">[10]</a>
Gastro-oesophageal	Cancer	Moderate expression in a small percentage of cancer samples. <a href="#">[10]</a>	<a href="#">[10]</a>
Liver	Cancer	Hepatocellular carcinoma tumor tissue and cell lines. <a href="#">[5]</a>	<a href="#">[5]</a>
Cutaneous Tumors	Neoplastic	Inner cells of tubular and ductal structures in some mixed tumors of sweat gland origin.	

## Experimental Protocols

### I. Recommended Antibodies for Dermcidin IHC

Several commercially available antibodies have been successfully used for the immunohistochemical detection of **Dermcidin**. The choice of antibody may depend on the specific application and the desired epitope recognition.

Antibody Clone/Name	Host/Isotype	Recommended Applications	Vendor
G-81	Mouse Monoclonal IgM κ	IHC(P), IF, WB, IP[13]	Santa Cruz Biotechnology, Novus Biologicals
H-12	Mouse Monoclonal IgG1 κ	IHC(P), IF, WB, IP, ELISA[14]	Santa Cruz Biotechnology
BS-12996R	Rabbit Polyclonal IgG	IHC(P), IHC(F), WB, ICC/IF, Flow, ELISA[4]	Thermo Fisher Scientific

### II. Protocol for Immunohistochemical Staining of Dermcidin in Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of **Dermcidin** in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.

#### A. Materials and Reagents

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10mM Sodium Citrate buffer, pH 6.0 or 1mM EDTA, pH 9.0)[15]  
[16]

- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 10% normal serum from the same species as the secondary antibody in PBS)[17]
- Primary antibody against **Dermcidin** (see table above)
- Biotinylated secondary antibody
- Avidin-Biotin Complex (ABC) reagent
- 3,3'-Diaminobenzidine (DAB) substrate-chromogen system
- Hematoxylin counterstain
- Mounting medium
- Phosphate Buffered Saline (PBS)

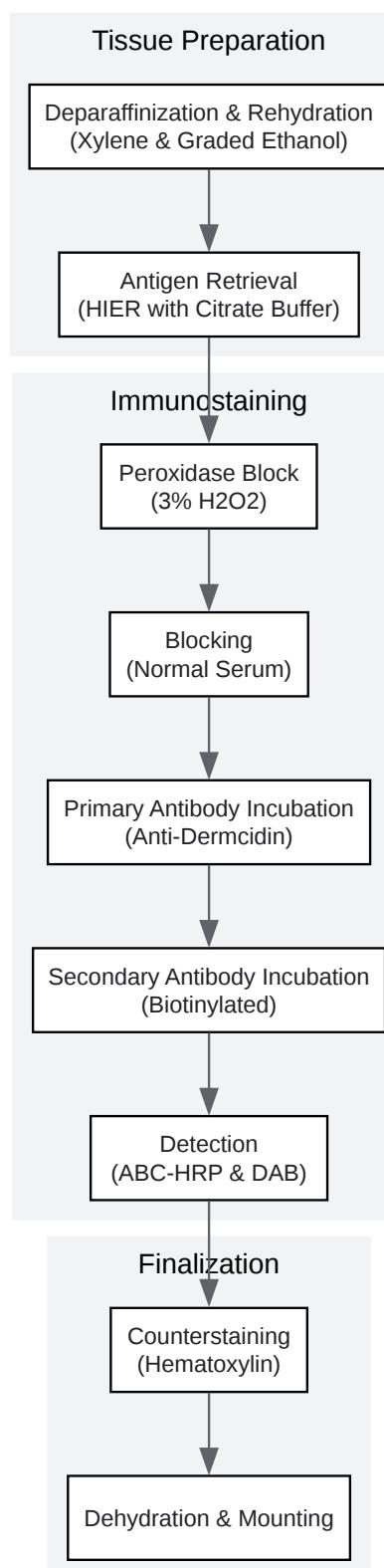
## B. Procedure

- Deparaffinization and Rehydration:
  - Incubate slides in a 60°C oven for 20-30 minutes to melt the paraffin.[18]
  - Immerse slides in two changes of xylene for 5 minutes each.[18][19]
  - Rehydrate the tissue sections by sequential immersion in:
    - Two changes of 100% ethanol for 3 minutes each.[18]
    - 95% ethanol for 3 minutes.[18]
    - 80% ethanol for 3 minutes.[18]
    - 70% ethanol for 3 minutes.[19]
  - Rinse with deionized water for 5 minutes.[19]

- Antigen Retrieval:
  - This step is critical for unmasking the antigenic epitopes.[20][21] Heat-Induced Epitope Retrieval (HIER) is commonly used.
  - Immerse slides in a pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0).
  - Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[15][16]
  - Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.[15]
  - Rinse slides with PBS.
- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[17][22]
  - Rinse with PBS.
- Blocking:
  - Incubate sections with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[17]
- Primary Antibody Incubation:
  - Dilute the primary **Dermcidin** antibody in a suitable antibody diluent to the recommended concentration (e.g., 1:50-1:200).[4]
  - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[22]
- Secondary Antibody Incubation:
  - Rinse slides with PBS.

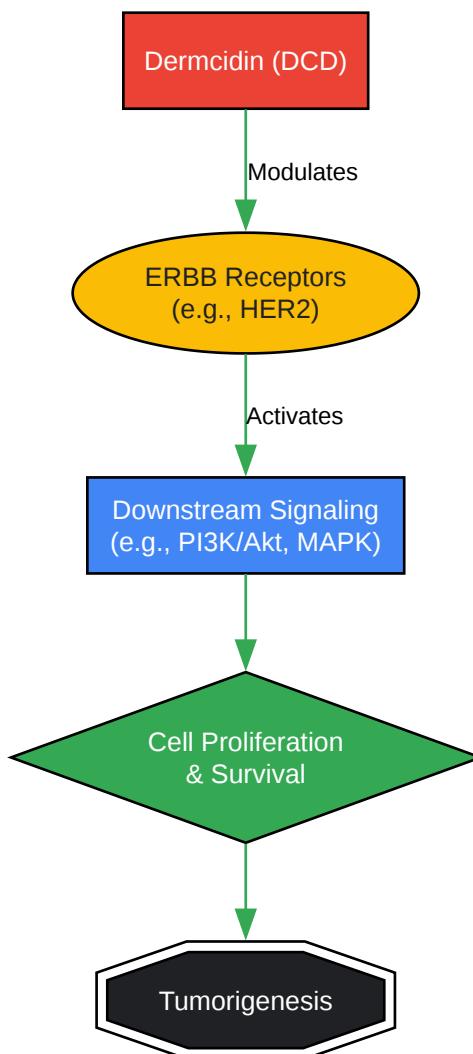
- Incubate sections with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.[18]
- Detection:
  - Rinse slides with PBS.
  - Incubate sections with the ABC reagent for 30 minutes at room temperature.[19]
  - Rinse with PBS.
  - Apply the DAB substrate-chromogen solution and incubate until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.[19][22]
  - Stop the reaction by rinsing with deionized water.
- Counterstaining:
  - Counterstain with hematoxylin for 30-60 seconds.[19]
  - "Blue" the sections in running tap water.
  - Differentiate with acid alcohol if necessary.
- Dehydration and Mounting:
  - Dehydrate the sections through graded alcohols and clear in xylene.[19]
  - Mount with a permanent mounting medium.

## Visualization of Workflows and Pathways



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Caption: Experimental workflow for **Dermcidin** immunohistochemistry.



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Caption: Proposed **Dermcidin**-mediated ERBB signaling pathway.

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